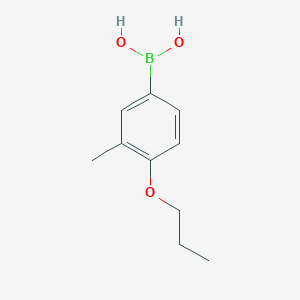
(3-Methyl-4-propoxyphenyl)boronic acid
説明
“(3-Methyl-4-propoxyphenyl)boronic acid” is a chemical compound with the molecular formula C10H15BO3 . It has a molecular weight of 194.04 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(3-Methyl-4-propoxyphenyl)boronic acid” is 1S/C10H15BO3/c1-3-6-14-10-5-4-9 (11 (12)13)7-8 (10)2/h4-5,7,12-13H,3,6H2,1-2H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl and a propoxy group .Chemical Reactions Analysis
Boronic acids, such as “(3-Methyl-4-propoxyphenyl)boronic acid”, are known for their role in Suzuki–Miyaura coupling reactions . In this reaction, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .Physical And Chemical Properties Analysis
“(3-Methyl-4-propoxyphenyl)boronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Boronic Acids
- Scientific Field : Sensing Applications
- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Borinic Acids
- Scientific Field : Synthetic Chemistry
- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
Boronic Acids in Chemical Biology
- Scientific Field : Chemical Biology
- Application Summary : Boronic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. This has led to their use in various areas of chemical biology, including the manipulation of proteins and cell labeling .
- Methods of Application : Boronic acids can be used for electrophoresis of glycated molecules. They can also be employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Results or Outcomes : The interaction of boronic acids with proteins has led to their use in the manipulation and labeling of cells. They have also been used in the controlled release of insulin .
Boronic Acids in Material Chemistry
- Scientific Field : Material Chemistry
- Application Summary : Boronic acids and their derivatives have found applications in the field of material chemistry, particularly in the development of optoelectronic materials .
- Methods of Application : Boronic acids can be incorporated into polymers or other materials to impart specific properties, such as fluorescence, which is useful in optoelectronics .
- Results or Outcomes : The incorporation of boronic acids into materials has led to the development of new optoelectronic materials with improved properties .
Boronic Acids in Biomedical Applications
- Scientific Field : Biomedical Applications
- Application Summary : Boronic acids have been used in various biomedical applications, including as lipase inhibitors, human immunodeficiency virus (HIV) inhibitors, glucose sensors, insulin delivery systems, dopamine sensors, supports for cell growth, and BNCT agents .
- Methods of Application : The specific methods of application can vary depending on the specific use. For example, for glucose sensing, boronic acids can be incorporated into a sensor device .
- Results or Outcomes : The outcomes can vary depending on the specific application. For example, in glucose sensing, boronic acids can help provide accurate and sensitive measurements .
Boronic Acids in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Application Summary : Boronic acids and their derivatives have been used in medicinal chemistry. For example, they have been used in the synthesis of drugs such as Velcade, ixazomib, and vaborbactam .
- Methods of Application : The methods of application can vary depending on the specific use. For example, in drug synthesis, boronic acids can be used in various chemical reactions .
- Results or Outcomes : The outcomes can vary depending on the specific application. For example, in drug synthesis, boronic acids can help produce effective therapeutic agents .
Safety And Hazards
“(3-Methyl-4-propoxyphenyl)boronic acid” is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
将来の方向性
Boronic acids, including “(3-Methyl-4-propoxyphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their ability to form reversible covalent bonds with diols has been exploited in various areas, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . Future research will likely continue to explore these and other potential applications of boronic acids .
特性
IUPAC Name |
(3-methyl-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-6-14-10-5-4-9(11(12)13)7-8(10)2/h4-5,7,12-13H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQZYSHXBAHHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629643 | |
| Record name | (3-Methyl-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-propoxyphenyl)boronic acid | |
CAS RN |
279262-88-3 | |
| Record name | (3-Methyl-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



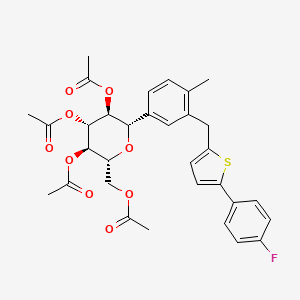
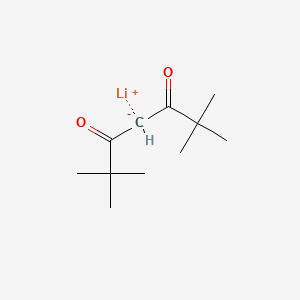
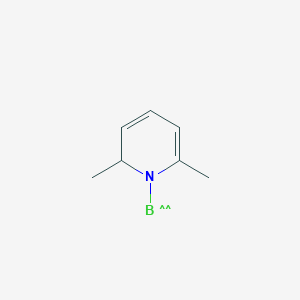
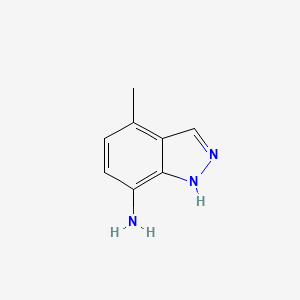
![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)
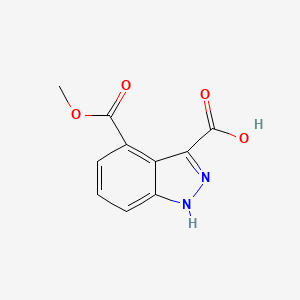
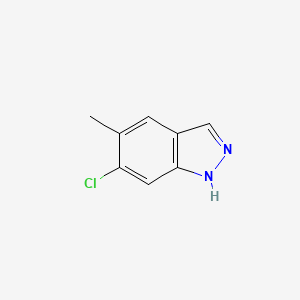
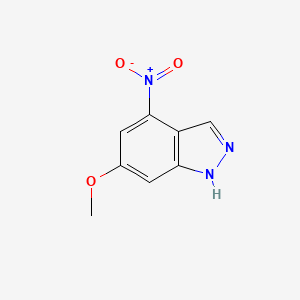
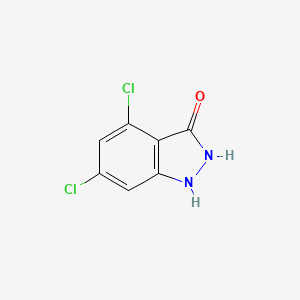
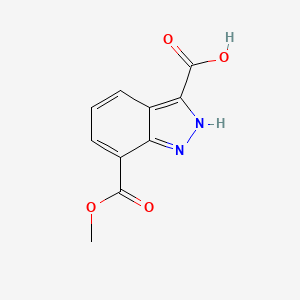
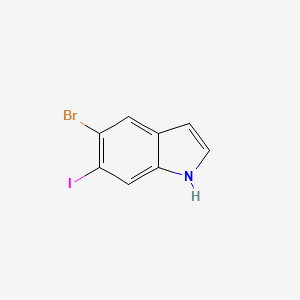
![4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593091.png)
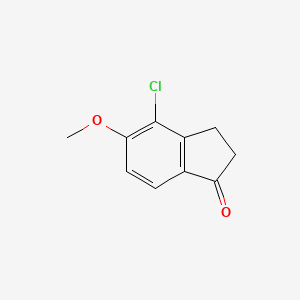
![2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1593094.png)